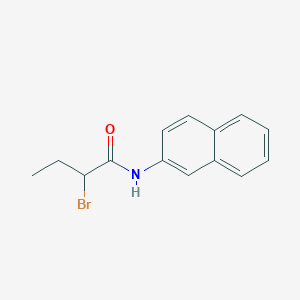

2-Bromo-N-2-naphthylbutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-naphthalen-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-2-13(15)14(17)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONFVIPUDZZEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo N 2 Naphthylbutanamide

Direct Bromination Approaches

Direct bromination methods offer a straightforward route to introduce a bromine atom at the α-position of the N-2-naphthylbutanamide precursor. The choice between radical and electrophilic bromination often depends on the desired reaction conditions and the stability of the starting material and intermediates.

Alpha-Bromination of N-2-naphthylbutanamide

The key transformation in the synthesis of 2-Bromo-N-2-naphthylbutanamide is the alpha-bromination of N-2-naphthylbutanamide. This can be accomplished using reagents that serve as a source of bromine radicals or electrophilic bromine.

Radical bromination is a common method for the functionalization of C-H bonds, particularly at positions that can form stabilized radical intermediates. For the alpha-bromination of N-2-naphthylbutanamide, this typically involves the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator.

The Wohl-Ziegler reaction is a classic example of this type of transformation, where NBS is used in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. organic-chemistry.orgmychemblog.com The reaction is initiated by the homolytic cleavage of the initiator, which then generates a bromine radical from NBS. This bromine radical abstracts a hydrogen atom from the alpha-carbon of the butanamide chain, forming a resonance-stabilized radical. This radical then reacts with a molecule of Br₂, generated in situ from the reaction of HBr with NBS, to yield the desired this compound and a new bromine radical, propagating the chain reaction. organic-chemistry.orgmasterorganicchemistry.com It is crucial to maintain a low concentration of Br₂ and HBr to prevent competing electrophilic addition to any unsaturated parts of the molecule. organic-chemistry.org

| Substrate | Brominating Agent | Initiator | Solvent | Yield (%) | Reference |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS (2.0 eq.) | AIBN (0.04 eq.) | o-dichlorobenzene | 92 | researchgate.net |

| 2-Heptene | NBS (0.27 mol) | Benzoyl peroxide (0.2 g) | CCl₄ | Not specified | mychemblog.com |

This table presents examples of radical bromination on related substrates to illustrate typical reaction conditions.

Electrophilic bromination at the alpha-position of an amide can be achieved by activating the substrate towards nucleophilic attack by an electrophilic bromine source, such as N-Bromosuccinimide (NBS). This process is typically catalyzed by an acid. rsc.org The acid protonates the carbonyl oxygen of the N-2-naphthylbutanamide, increasing the acidity of the alpha-protons and facilitating the formation of an enol or enolate intermediate.

This enol tautomer, being electron-rich, then acts as a nucleophile and attacks the electrophilic bromine atom of NBS. rsc.org Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the final product, this compound. This method is often preferred for its milder conditions and high yields, with the reaction typically stopping after the introduction of a single bromine atom. rsc.org Various acids can be employed as catalysts, and the choice of solvent can also influence the reaction's efficiency.

| Substrate | Brominating Agent | Catalyst | Solvent | Yield (%) | Reference |

| Activated Aromatic Substrates | NBS | 1 M HCl | Acetone | High | researchgate.net |

| Unactivated Aromatics | NBS | AuCl₃ | Not specified | High | pku.edu.cn |

| Aromatic Substrates | NBS | Mandelic Acid | Acetonitrile (B52724)/Water | 84 | nsf.gov |

This table illustrates the use of NBS in electrophilic bromination with various catalysts on different substrates.

Stereochemical Control in Bromination Reactions

Controlling the stereochemistry at the newly formed chiral center in this compound is a significant challenge in its synthesis. This can be addressed through diastereoselective and enantioselective approaches, which aim to produce a single diastereomer or enantiomer of the product, respectively.

Diastereoselective bromination can be achieved by incorporating a chiral auxiliary into the N-2-naphthylbutanamide precursor. Chiral auxiliaries are enantiomerically pure compounds that, when temporarily attached to a prochiral substrate, can direct a subsequent reaction to occur preferentially from one face of the molecule.

A widely used class of chiral auxiliaries are the Evans oxazolidinones. wikipedia.org The N-butanoyl-2-naphthylamide can be first acylated with a chiral oxazolidinone. Deprotonation of this N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA), selectively forms a (Z)-enolate. wikipedia.org This enolate is then chelated by the lithium ion, creating a rigid conformation where one face of the enolate is sterically shielded by a substituent on the chiral auxiliary. The subsequent introduction of an electrophilic bromine source, like NBS, results in the bromine atom being delivered to the less hindered face, leading to the formation of one diastereomer in high excess. williams.edu After the reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched this compound. williams.edu

| Chiral Auxiliary | Acyl Group | Base | Electrophile | Diastereomeric Ratio | Reference |

| 4-Benzyl-2-oxazolidinone | Propionyl | NaN(TMS)₂ | Allyl iodide | 98:2 | williams.edu |

| Evans Oxazolidinone | Generic Acyl | LDA | Alkyl Halide | High | santiago-lab.com |

This table provides examples of diastereoselective alkylations using Evans auxiliaries, a principle applicable to bromination.

Enantioselective bromination aims to directly create a specific enantiomer of this compound without the need for a chiral auxiliary. This is often accomplished using a chiral catalyst that can differentiate between the two enantiotopic faces of the enol or enolate intermediate.

Organocatalysis has emerged as a powerful tool for enantioselective alpha-functionalization of carbonyl compounds. nih.gov Chiral secondary amines, such as derivatives of proline, can catalyze the enantioselective alpha-bromination of aldehydes. rsc.orgnih.govresearchgate.net These catalysts react with the carbonyl substrate to form a chiral enamine intermediate. This enamine then preferentially reacts with an electrophilic brominating agent like NBS on one of its two faces, dictated by the stereochemistry of the catalyst. Subsequent hydrolysis releases the alpha-brominated product and regenerates the catalyst. While this methodology has been extensively developed for aldehydes, its application to amides is an area of ongoing research. The principles, however, provide a framework for the development of catalytic enantioselective routes to this compound. nih.gov

| Aldehyde Substrate | Catalyst | Brominating Agent | Solvent | Enantiomeric Excess (ee %) | Reference |

| Various Aldehydes | C₂-symmetric diphenylpyrrolidine | Not specified | Not specified | up to 96 | rsc.org |

| Aldehydes | C₂-symmetric imidazolidine | Not specified | Not specified | up to 94 | rsc.org |

| Hydrocinnamaldehyde | Jørgensen–Hayashi type catalyst | NBS | HFIP | 95:5 er | nih.gov |

This table shows examples of enantioselective alpha-bromination of aldehydes using organocatalysts, demonstrating the potential for similar reactions with amides.

Alternative Synthetic Routes to this compound

Amidation of 2-Bromobutanoic Acid Derivatives

A primary strategy for the synthesis of this compound involves the amidation of 2-bromobutanoic acid or its activated derivatives with 2-naphthylamine (B18577).

The direct coupling of 2-bromobutanoyl chloride, an activated form of 2-bromobutanoic acid, with 2-naphthylamine is a common and effective method for forming the desired amide. This reaction is typically carried out under Schotten-Baumann conditions. The Schotten-Baumann reaction utilizes a two-phase system of water and an organic solvent. An inorganic base dissolved in the aqueous phase neutralizes the hydrochloric acid that is generated during the reaction, preventing it from protonating the amine nucleophile and rendering it unreactive cam.ac.ukorganic-chemistry.orgwikipedia.org.

The reaction involves the nucleophilic attack of the amino group of 2-naphthylamine on the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. The subsequent elimination of a chloride ion and a proton results in the formation of the amide bond. The choice of organic solvent (e.g., dichloromethane (B109758), diethyl ether) and base (e.g., sodium hydroxide, potassium carbonate) can influence the reaction rate and yield wikipedia.orgjk-sci.com.

To facilitate the amidation, 2-bromobutanoic acid must first be activated. Several strategies can be employed for this purpose:

Acid Chlorides: As mentioned, converting 2-bromobutanoic acid to its acid chloride is a common activation method. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-bromobutanoyl chloride is highly reactive and readily undergoes nucleophilic attack by 2-naphthylamine organic-chemistry.orgwikipedia.org.

Mixed Anhydrides: Another approach is the formation of a mixed anhydride (B1165640) from 2-bromobutanoic acid. Reagents such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base like triethylamine, react with the carboxylic acid to form a mixed anhydride. This anhydride is more reactive than the carboxylic acid itself and can be subsequently treated with 2-naphthylamine to form the amide.

Carbodiimides: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as coupling reagents for amide bond formation. sciepub.comthermofisher.com These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is then readily attacked by the amine to form the amide, with the carbodiimide (B86325) being converted to a urea (B33335) byproduct. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields.

| Activation Method | Activating Agent(s) | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Chloride | SOCl₂, (COCl)₂ | Anhydrous conditions, often requires heating | High reactivity of the acyl chloride, generally good yields | Harsh reagents, generation of acidic byproduct (HCl) |

| Mixed Anhydride | Ethyl chloroformate, isobutyl chloroformate | Low temperature, presence of a tertiary amine base | Milder conditions than acid chloride formation | Potential for side reactions, requires careful temperature control |

| Carbodiimide Coupling | DCC, EDC (often with HOBt) | Room temperature, various solvents (e.g., DCM, DMF) | Mild conditions, high yields, low racemization for chiral acids | Formation of insoluble urea byproduct (with DCC), cost of reagents |

Bromination of Butyrolactone followed by Ring Opening and Amidation

An alternative synthetic pathway commences with the bromination of γ-butyrolactone. The α-position of γ-butyrolactone can be brominated to yield α-bromo-γ-butyrolactone. This intermediate can then undergo nucleophilic ring-opening by 2-naphthylamine. The attack of the amine can occur at either the carbonyl carbon or the carbon bearing the bromine atom. Attack at the carbonyl carbon, followed by rearrangement, would lead to the formation of the desired this compound. The reaction conditions, such as solvent and temperature, would need to be carefully controlled to favor the desired reaction pathway and minimize the formation of byproducts. Protonation of the carbonyl oxygen of the lactone can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack nih.gov.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:

Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. For Schotten-Baumann reactions, a biphasic system is employed cam.ac.ukwikipedia.org. For carbodiimide coupling, aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are common.

Temperature: The reaction temperature can influence the rate of reaction and the formation of side products. While some reactions may proceed efficiently at room temperature, others may require heating or cooling to achieve optimal results.

Stoichiometry of Reagents: The molar ratio of the reactants, including the coupling agents and any bases or catalysts, should be carefully optimized to ensure complete conversion of the limiting reagent and to minimize waste.

| Parameter | Influence on Reaction | Typical Ranges/Options |

|---|---|---|

| Solvent | Solubility of reactants, reaction rate, and work-up procedure. | Dichloromethane, Diethyl Ether, Tetrahydrofuran (B95107), Dimethylformamide |

| Temperature | Reaction rate and selectivity. Higher temperatures may lead to side reactions. | 0 °C to reflux temperature of the solvent. |

| Base | Neutralizes acidic byproducts and can influence nucleophilicity of the amine. | Inorganic (NaOH, K₂CO₃) or Organic (Triethylamine, Pyridine) |

| Reactant Ratio | Affects reaction completion and yield. An excess of one reactant may be used. | 1:1 to 1:1.5 (e.g., acyl chloride to amine) |

| Catalyst Loading | Influences reaction rate. Higher loading may not always lead to higher yield. | 1 mol% to 50 mol% depending on the catalyst. |

Solvent Effects and Catalysis

The selection of an appropriate solvent and catalyst is crucial in the synthesis of this compound, as these factors directly impact reaction rate, yield, and purity. The reaction medium can influence the solubility of reactants and the stability of intermediates.

Solvent Effects:

The polarity of the solvent plays a significant role in the acylation of aromatic amines. Polar aprotic solvents are often favored as they can stabilize the charged intermediates formed during the reaction. In the acylation of amines, solvents like acetonitrile have been shown to be effective. The use of different solvents can lead to variations in reaction times and yields. For instance, in Ni-nanoparticle catalyzed acetylation reactions, acetonitrile was found to facilitate faster reactions compared to dichloromethane, chloroform, or tetrahydrofuran researchgate.net. The basicity of aromatic amines, a key factor in their nucleophilicity, can also be affected by solvent polarity. Polar solvents can stabilize the protonated form of the amine, potentially influencing the reaction equilibrium pharmacyfreak.com.

| Solvent | General Effect on Acylation of Aromatic Amines | Anticipated Impact on this compound Synthesis |

|---|---|---|

| Acetonitrile | Often promotes faster reaction rates. | Likely to be an effective solvent, potentially leading to high yields and shorter reaction times. |

| Dichloromethane (DCM) | Commonly used, good solubility for many organic compounds. | A viable option, though reaction rates may be slower compared to more polar solvents. |

| Tetrahydrofuran (THF) | Can be effective, but sometimes leads to slower reactions. | May be used, but optimization of other parameters might be necessary to achieve high efficiency. |

| Toluene | Often used in direct amidation with azeotropic removal of water. | Suitable for direct condensation methods, particularly with a catalyst like boric acid. |

Catalysis:

Various catalysts can be employed to promote the amidation reaction for the synthesis of this compound. Lewis acids are commonly used to activate the acylating agent. For instance, catalysts like boric acid have been successfully used in the direct amidation of carboxylic acids with amines sciepub.com. The catalytic activity is dependent on the amount of catalyst used, with an optimal loading leading to shorter reaction times without a significant drop in yield sciepub.com.

In addition to traditional chemical catalysts, biocatalysts such as enzymes offer a green alternative. Lipases, for example, can catalyze N-acylation reactions with high chemoselectivity under mild conditions beilstein-journals.org. The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), allows for easy separation from the reaction mixture and potential for reuse, contributing to a more sustainable process beilstein-journals.orgnih.gov.

| Catalyst Type | Example | General Advantages in Amide Synthesis |

|---|---|---|

| Lewis Acid | Boric Acid | Effective for direct amidation, operationally simple, and can be used in catalytic amounts. sciepub.com |

| Transition Metal | Vanadium-based catalysts | Can be used for direct amination of naphthalene (B1677914), suggesting potential for related reactions. |

| Biocatalyst | Candida antarctica lipase B (CALB) | High selectivity, mild reaction conditions, environmentally friendly. beilstein-journals.orgnih.gov |

Temperature and Pressure Optimization

Temperature and pressure are critical parameters that require careful optimization to maximize the yield and minimize side reactions in the synthesis of this compound.

Temperature:

The reaction temperature directly influences the rate of the amidation reaction. Generally, higher temperatures lead to faster reaction rates. However, excessive temperatures can lead to the degradation of reactants or products and the formation of undesirable byproducts. For enzyme-catalyzed reactions, there is an optimal temperature range for catalyst activity, beyond which the enzyme may denature and lose its catalytic function beilstein-journals.org. For example, in the N-acylation of ethanolamine (B43304) using a lipase, the optimal temperature was found to be between 50-90 °C beilstein-journals.org. For direct amination of naphthalene using vanadium-based catalysts, a reaction temperature of 80 °C has been reported as effective.

Pressure:

While many amidation reactions are carried out at atmospheric pressure, in some cases, applying pressure can be advantageous. For reactions that involve gaseous reactants or produce gaseous byproducts, adjusting the pressure can shift the reaction equilibrium according to Le Chatelier's principle. However, for the acylation of 2-naphthylamine with 2-bromobutanoyl chloride, the reaction is typically conducted in the liquid phase, and pressure is not expected to have a significant impact on the reaction rate or yield under standard conditions.

| Parameter | General Effect on Reaction | Considerations for this compound Synthesis |

|---|---|---|

| Temperature | Increases reaction rate. Can also increase side reactions and decomposition at very high levels. | Optimization is needed to find a balance between reaction speed and product purity. A range of 50-100 °C is a likely starting point for optimization. |

| Pressure | Significant for reactions involving gases. | Likely to have minimal effect for this liquid-phase reaction under standard conditions. |

Green Chemistry Approaches in this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to create a more sustainable and environmentally friendly process.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods beilstein-journals.org. The direct coupling of microwave energy with the reacting molecules can lead to rapid and uniform heating. Microwave-assisted direct amidation of carboxylic acids and amines has been successfully demonstrated, sometimes even in the absence of a solvent mdpi.com. This approach could be applied to the synthesis of this compound to improve efficiency and reduce energy consumption.

Enzymatic Synthesis:

As mentioned earlier, enzymes like lipases can be used to catalyze the formation of the amide bond with high selectivity and under mild, environmentally benign conditions beilstein-journals.orgnih.gov. This avoids the need for harsh reagents and reduces the formation of byproducts. The use of greener solvents, such as cyclopentyl methyl ether, in combination with enzymatic catalysis further enhances the sustainability of the process nih.gov.

Atom Economy and Waste Reduction:

A key principle of green chemistry is maximizing atom economy, which means that a high proportion of the atoms in the reactants are incorporated into the final product. Direct amidation methods, where a carboxylic acid and an amine react to form an amide and water, are highly atom-economical. Catalytic approaches, which use small amounts of a catalyst that can be recycled, are preferable to stoichiometric reagents that are consumed in the reaction and generate significant waste ucl.ac.uk. The choice of safer, less toxic solvents and reagents also contributes to a greener synthetic route.

| Green Chemistry Approach | Description | Potential Application in this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions. beilstein-journals.orgmdpi.com | Could significantly shorten reaction times and improve energy efficiency. |

| Enzymatic Catalysis | Employs enzymes as catalysts for high selectivity and mild conditions. beilstein-journals.orgnih.gov | Offers a biodegradable and highly selective catalytic option, reducing byproducts. |

| Use of Greener Solvents | Replaces hazardous organic solvents with more environmentally friendly alternatives. nih.gov | Employing solvents like cyclopentyl methyl ether could reduce the environmental impact of the synthesis. |

| Catalytic Direct Amidation | Favors catalytic methods over stoichiometric activating agents to improve atom economy. sciepub.comucl.ac.uk | Using catalysts like boric acid for the direct reaction of 2-bromobutanoic acid and 2-naphthylamine would minimize waste. |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the alpha-carbon of this compound are a cornerstone of its chemical reactivity. These reactions involve the replacement of the bromide leaving group by a nucleophile. The specific mechanism of this substitution, whether SN1 or SN2, is influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the electrophilic carbon.

The bimolecular nucleophilic substitution (SN2) mechanism is a likely pathway for the reaction of this compound with strong, unhindered nucleophiles. wikipedia.org This mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to the simultaneous displacement of the bromide ion. youtube.commasterorganicchemistry.com This backside attack results in an inversion of stereochemistry at the chiral center, a phenomenon known as the Walden inversion. wikipedia.org

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Stronger, less sterically hindered nucleophiles will generally favor the SN2 pathway. The bulky N-2-naphthyl group, while not directly attached to the reactive carbon, can influence the approach of the nucleophile.

| Nucleophile (Nu⁻) | Product | Solvent | Relative Rate |

| Hydroxide (OH⁻) | 2-Hydroxy-N-2-naphthylbutanamide | Polar Aprotic (e.g., DMSO) | High |

| Cyanide (CN⁻) | 2-Cyano-N-2-naphthylbutanamide | Polar Aprotic (e.g., DMF) | High |

| Azide (B81097) (N₃⁻) | 2-Azido-N-2-naphthylbutanamide | Polar Aprotic (e.g., Acetone) | Moderate |

| Thiocyanate (SCN⁻) | 2-Thiocyanato-N-2-naphthylbutanamide | Polar Aprotic (e.g., Acetonitrile) | Moderate |

| Iodide (I⁻) | 2-Iodo-N-2-naphthylbutanamide | Polar Aprotic (e.g., Acetone) | Low |

Note: The data in this table is illustrative and based on general principles of SN2 reactions. Actual experimental rates may vary.

Under appropriate conditions, this compound can undergo intramolecular nucleophilic substitution, leading to the formation of cyclic structures. A prominent example is the potential for lactam formation. If a nucleophilic group is present elsewhere in the molecule, it can attack the electrophilic alpha-carbon, displacing the bromide and forming a ring. For instance, if the butanamide chain were modified to contain a primary amine, an intramolecular SN2 reaction could lead to the formation of a five-membered γ-lactam or a six-membered δ-lactam, depending on the position of the amine.

The favorability of such cyclization reactions is governed by the stability of the resulting ring, with five- and six-membered rings being the most common due to their low ring strain.

Elimination Reactions

In the presence of a base, this compound can undergo elimination reactions to form an alkene. These reactions involve the removal of the bromine atom from the alpha-carbon and a proton from the beta-carbon.

The primary elimination product of this compound is an α,β-unsaturated amide. This dehydrobromination reaction results in the formation of a double bond between the alpha and beta carbons of the butanamide chain. The stability of the resulting conjugated system, where the double bond is in conjugation with the amide carbonyl group, is a significant driving force for this reaction.

Elimination reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. ksu.edu.samasterorganicchemistry.com

The E2 mechanism is a concerted, one-step process where the base removes a proton from the beta-carbon at the same time as the bromide leaving group departs. youtube.comiitk.ac.in This pathway is favored by strong, sterically hindered bases and requires an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in

The E1 mechanism , in contrast, is a two-step process. ksu.edu.sa The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. libretexts.org In the second step, a weak base removes a proton from the beta-carbon to form the double bond. ksu.edu.sa The formation of a secondary carbocation in the case of this compound is possible, but the E2 pathway is generally more likely with strong bases.

| Base | Solvent | Major Product | Mechanism |

| Potassium tert-butoxide (t-BuOK) | tert-Butanol | N-(naphthalen-2-yl)but-2-enamide | E2 |

| Sodium ethoxide (NaOEt) | Ethanol | N-(naphthalen-2-yl)but-2-enamide | E2 |

| Triethylamine (Et₃N) | Toluene | N-(naphthalen-2-yl)but-2-enamide | E2 |

| Water (H₂O) | Heat | N-(naphthalen-2-yl)but-2-enamide | E1 (competes with SN1) |

Note: This table provides expected outcomes based on general principles of elimination reactions. The choice of base and solvent significantly influences the predominant mechanism.

Reduction Reactions

The carbon-bromine bond in this compound can be cleaved through reduction reactions. This process typically involves the replacement of the bromine atom with a hydrogen atom. Common reducing agents, such as those used in electrochemical reductions, can facilitate this transformation. For instance, the electrochemical reduction of similar α-bromoamides has been shown to proceed via a two-electron cleavage of the C-Br bond, leading to the formation of a carbanion intermediate. This carbanion can then be protonated by a suitable proton source in the reaction medium to yield the debrominated product, N-2-naphthylbutanamide.

Chemical Reactivity and Transformation Pathways of 2 Bromo N 2 Naphthylbutanamide

The chemical reactivity of 2-Bromo-N-2-naphthylbutanamide is primarily centered around the carbon-bromine (C-Br) bond at the alpha position to the carbonyl group. This α-bromo amide functionality serves as a versatile handle for a variety of chemical transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the adjacent amide group activates the C-Br bond towards both nucleophilic substitution and metal-mediated reactions.

Computational and Theoretical Investigations of 2 Bromo N 2 Naphthylbutanamide

Electronic Structure and Bonding Analysis

The electronic structure and nature of bonding in 2-Bromo-N-2-naphthylbutanamide would be fundamentally investigated using quantum chemical methods. These studies provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the electron-rich regions of the molecule, which in this case would be the naphthalene (B1677914) ring system due to its extended π-electron cloud. The LUMO, conversely, is expected to be distributed over the electron-deficient sites, primarily the carbonyl group and the carbon atom bonded to the bromine, indicating the sites most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, DFT calculations would be used to map the electrostatic potential (ESP) surface, providing a visual representation of the charge distribution. This would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, offering clues to its intermolecular interactions.

Table 1: Hypothetical DFT Calculation Results for this compound

| Parameter | Hypothetical Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of molecular stability and reactivity. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

NBO (Natural Bond Orbital) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions. For this compound, NBO analysis would provide a detailed picture of the delocalization of electron density and the nature of the chemical bonds.

NBO analysis also provides information about the hybridization of atomic orbitals, confirming the expected sp2 hybridization for the carbonyl carbon and the atoms of the naphthalene ring, and sp3 hybridization for the chiral carbon and the ethyl group.

Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O | π(C=O) | 45.2 |

| LP(1) N | π(C=O) | 30.5 |

| π(Cnaphthyl-Cnaphthyl) | π(Cnaphthyl-Cnaphthyl) | 20.8 |

| LP(1) Br | σ(C-Br) | 5.1 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its biological activity and chemical reactivity.

Energy Minima and Transition States

Conformational analysis would be performed to identify the stable conformations (energy minima) of the molecule. This typically involves a systematic scan of the potential energy surface by rotating the single bonds, particularly the C-N amide bond and the bonds in the butanamide side chain. The resulting geometries would be optimized to find the lowest energy conformers.

Transition states, which are the energy maxima connecting different conformers, would also be located. The energy difference between the conformers and the transition states determines the energy barriers for conformational changes.

Rotational Barriers and Dynamic Behavior

The rotational barriers around key single bonds, such as the bond connecting the naphthalene ring to the amide nitrogen and the C-C bonds in the side chain, would be calculated. These barriers provide insight into the flexibility of the molecule.

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. These simulations would provide a more realistic picture of the molecule's conformational landscape in a given environment (e.g., in a solvent) and can reveal the preferred conformations and the timescale of conformational changes.

Table 3: Hypothetical Rotational Barriers for Key Dihedral Angles

| Dihedral Angle | Rotational Barrier (kcal/mol) | Description |

| Cnaphthyl-N-C(O)-C | 15 - 20 | Rotation around the amide bond, typically high due to partial double bond character. |

| N-C(O)-C-C | 5 - 8 | Rotation of the ethyl group relative to the carbonyl. |

| C(O)-C-C-Br | 3 - 6 | Rotation around the Cα-Cβ bond in the butanamide chain. |

Prediction of Reactivity and Selectivity

Computational methods can be used to predict the reactivity and selectivity of this compound in various chemical reactions.

Analysis of the molecular orbitals and charge distribution from DFT calculations can identify the most likely sites for electrophilic and nucleophilic attack. For instance, the negative electrostatic potential around the carbonyl oxygen suggests it is a likely site for protonation or coordination to a Lewis acid. The positive potential on the carbonyl carbon and the carbon attached to the bromine indicates their susceptibility to nucleophilic attack.

Fukui functions and dual descriptor analysis are more advanced computational tools that can provide quantitative predictions of local reactivity. These indices can help in predicting the regioselectivity of reactions such as substitution or addition. For example, in a nucleophilic substitution reaction, these descriptors could predict whether the attack is more likely to occur at the carbonyl carbon or the carbon bearing the bromine atom. The stereoselectivity of reactions involving the chiral center could also be investigated by modeling the transition states of the competing reaction pathways.

Computational Modeling of Reaction Pathways and Energy Profiles

The investigation of reaction pathways and associated energy profiles for this compound would theoretically involve the use of quantum mechanical calculations. Density Functional Theory (DFT) is a common and powerful method for such explorations.

Researchers would model potential reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the amide group. For each proposed pathway, the structures of reactants, transition states, and products would be optimized to find the lowest energy conformations.

Table 1: Hypothetical Energy Profile Parameters for a Nucleophilic Substitution Reaction of this compound

| Parameter | Description | Hypothetical Value (kcal/mol) |

| Ea (Activation Energy) | The energy barrier that must be overcome for the reaction to occur. A higher value indicates a slower reaction. | 20-30 |

| ΔE (Reaction Energy) | The net energy change between reactants and products. A negative value indicates an exothermic reaction. | -10 to -15 |

| Transition State Geometry | The molecular structure at the highest point of the energy profile, representing the point of maximum energy during the reaction. | Would be determined by calculation |

These calculations would allow for the determination of activation energies and reaction energies, providing insight into the kinetic and thermodynamic feasibility of different reaction pathways.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational models are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions involving chiral molecules like this compound, which has a stereocenter at the second carbon of the butanamide chain.

By calculating the energies of different possible transition states leading to various regioisomers or stereoisomers, researchers can predict the most likely outcome of a reaction. For instance, in an elimination reaction, computational models could predict whether the Zaitsev or Hofmann product is favored by comparing the activation energies for the formation of each. Similarly, the facial selectivity of an attack on the carbonyl group could be predicted.

QSAR (Quantitative Structure-Activity Relationship) Studies in a Purely Chemical Context

QSAR studies establish a mathematical relationship between the chemical structure of a compound and its reactivity or other chemical properties. In a purely chemical context for this compound, this would involve correlating its structural features with its chemical behavior.

Development of Chemical Descriptors for Reactivity Prediction

The first step in a QSAR study is to calculate a set of numerical parameters, or descriptors, that quantify different aspects of the molecule's structure. For this compound, these would include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy, for example, would suggest a greater susceptibility to nucleophilic attack.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like Taft's Es.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

Table 2: Selected Hypothetical Chemical Descriptors for this compound

| Descriptor Type | Descriptor Name | Hypothetical Value | Implication for Reactivity |

| Electronic | LUMO Energy | -0.5 to -1.5 eV | Lower values suggest higher reactivity towards nucleophiles. |

| Electronic | Partial Charge on C2 | +0.1 to +0.3 | A positive charge indicates an electrophilic center. |

| Steric | Molecular Volume | 200-250 ų | Larger volume might hinder reactions due to steric hindrance. |

| Topological | Wiener Index | Would be calculated based on the molecular graph | Relates to the overall shape and branching of the molecule. |

Prediction of Chemical Transformation Rates

Once a set of descriptors is generated, a QSAR model can be built to predict the rate of a specific chemical transformation. This is typically achieved by performing a series of reactions with compounds structurally related to this compound and measuring their reaction rates.

A mathematical model, often using multiple linear regression or more advanced machine learning algorithms, is then developed to correlate the experimental reaction rates with the calculated descriptors. The resulting equation can then be used to predict the reaction rate for this compound or other similar, un-tested compounds.

For example, a hypothetical QSAR equation for a nucleophilic substitution reaction might look like:

log(k) = c0 + c1(LUMO Energy) + c2(Partial Charge on C2) + c3(Steric Parameter)

Where 'k' is the reaction rate constant, and c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model would provide a powerful predictive tool for understanding and optimizing the chemical reactivity of this class of compounds.

Utility of 2 Bromo N 2 Naphthylbutanamide As a Synthetic Intermediate

Precursor for N-2-naphthylbutanamide Derivatives with Modified Side Chains

The bromine atom in 2-Bromo-N-2-naphthylbutanamide is readily displaced or engaged in coupling reactions, enabling the introduction of a wide array of functional groups and structural motifs onto the butanamide side chain. This allows for the systematic modification of the compound's properties and the synthesis of libraries of related molecules.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. This compound, as an α-bromo amide, is a suitable electrophilic partner in several such reactions, allowing for the introduction of unsaturated groups.

Heck Reaction: The palladium-catalyzed Heck reaction couples aryl or vinyl halides with alkenes. While less common for α-bromo amides compared to aryl halides, the potential exists for coupling with various olefins to introduce alkenyl side chains. The reaction typically proceeds in the presence of a palladium catalyst and a base.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron species with an organohalide, is a versatile method for creating carbon-carbon bonds. This compound could react with alkenyl- or alkynylboronic acids or their esters to yield the corresponding unsaturated amides. These reactions are known for their mild conditions and tolerance of a wide range of functional groups.

Sonogashira Coupling: The Sonogashira coupling is a highly effective method for the synthesis of alkynes from the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. Research has demonstrated the successful copper-catalyzed Sonogashira-type coupling of α-bromoamides with terminal alkynes, providing a direct route to β,γ-alkynyl amides. This methodology is applicable to a wide array of alkynes and α-bromo amides, suggesting that this compound would be a viable substrate.

Table 1: Representative Cross-Coupling Reactions of α-Bromo Amides

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Heck | Alkene | Pd catalyst, Base | α,β-Unsaturated Amide Derivative |

| Suzuki | Alkenylboronic acid | Pd catalyst, Base | Alkenyl-substituted Amide |

| Sonogashira | Terminal Alkyne | Cu(I) catalyst | β,γ-Alkynyl Amide |

The carbon-bromine bond in this compound is polarized, with the α-carbon being electrophilic and thus susceptible to attack by a wide range of nucleophiles. This SN2-type reaction is a fundamental and straightforward method for introducing diverse functionality.

Amination: Reaction with primary or secondary amines leads to the formation of α-amino amides. This is a common strategy for the synthesis of peptide mimics and other biologically relevant molecules. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

Thiolation: Thiols and their corresponding thiolates are excellent nucleophiles and can readily displace the bromide to form α-thio amides. These products can be valuable intermediates for further transformations or may possess biological activity themselves.

Azidation: The introduction of an azide (B81097) group via reaction with sodium azide provides a versatile handle for further chemistry. The resulting α-azido amide can be reduced to an α-amino amide or can participate in cycloaddition reactions, such as the "click" reaction with alkynes to form triazoles.

Table 2: Examples of Nucleophilic Displacement with α-Bromo Amides

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | Diethylamine | α-Dialkylamino |

| Thiol | Ethanethiol | α-Ethylthio |

| Azide | Sodium Azide (NaN3) | α-Azido |

Role in the Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound, possessing both an electrophilic center and a nucleophilic amide nitrogen (after deprotonation), makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Intramolecular cyclization is a key strategy for the synthesis of cyclic compounds. By introducing a nucleophilic group at the appropriate position of the butanamide chain, or by utilizing the amide nitrogen itself, this compound can serve as a precursor to lactams. For instance, a radical-mediated reaction with an alkene can lead to the formation of a γ-lactam ring. In such a process, a radical is generated at the α-carbon, which then adds to an alkene; subsequent atom transfer and cyclization yield the lactam product. The N-aryl substitution is often beneficial in these transformations.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly efficient in generating molecular complexity. While α-bromo amides are not typical starting components for the most common MCRs like the Ugi or Passerini reactions, they can be involved in other MCRs. For example, a three-component reaction of an aldehyde, an amide, and a dienophile (AAD reaction) has been extended to include α-bromo aldehydes, which react with amides and dienophiles to form functionalized cyclohexenes. By analogy, this compound could potentially participate in similar transformations where the amide functionality is a key component.

Intermediate in the Synthesis of Complex Chemical Structures

The reactions described above highlight the utility of this compound in introducing key functionalities and in constructing cyclic systems. These capabilities make it a valuable intermediate in the multistep total synthesis of complex natural products and other target molecules. For example, the α-functionalized amides and lactams derived from this intermediate are common motifs in biologically active compounds. The ability to stereoselectively introduce substituents at the α-position, followed by further elaboration, allows for the construction of chiral centers that are often crucial for the biological activity of the final target molecule. The synthesis of various bromo-containing natural products demonstrates the importance of halogenated intermediates in complex synthesis, where the halogen serves as a handle for key bond-forming events.

Strategic Incorporation into Total Synthesis Schemes

While no specific total syntheses explicitly report the use of this compound, its structural motifs are present in numerous biologically active molecules. The naphthyl group, for instance, is a core component of various pharmaceuticals and materials. The butanamide fragment, particularly with a handle for functionalization like the bromine atom, allows for its strategic incorporation into a larger synthetic scheme.

Hypothetically, this compound could serve as a key fragment in the synthesis of complex alkaloids or polyketides where a substituted butanamide side chain is required. The bromine atom can be displaced by a wide range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based reagents, enabling the facile elaboration of the molecular structure.

Table 1: Potential Nucleophilic Substitution Reactions at the α-Position

| Nucleophile | Resulting Functional Group | Potential Application |

|---|---|---|

| Azide (N₃⁻) | α-Azido amide | Precursor to α-amino acids |

| Cyanide (CN⁻) | α-Cyano amide | Precursor to carboxylic acids, amines |

| Thiolates (RS⁻) | α-Thioether amide | Introduction of sulfur-containing moieties |

| Alkoxides (RO⁻) | α-Alkoxy amide | Formation of ether linkages |

Building Block for Chiral Molecules

The carbon atom bearing the bromine in this compound is a stereocenter. This intrinsic chirality makes it a valuable precursor for the synthesis of enantiomerically pure compounds. Resolution of racemic this compound or its asymmetric synthesis would provide access to chiral building blocks that can be incorporated into asymmetric total synthesis.

The stereochemical outcome of nucleophilic substitution reactions at this center can often be controlled, proceeding through mechanisms such as Sₙ2, which results in an inversion of stereochemistry. This predictability is crucial for the synthesis of molecules with defined three-dimensional structures, which is often a prerequisite for biological activity.

Development of Novel Synthetic Methodologies Utilizing this compound

The reactivity of the C-Br bond in this compound makes it an ideal substrate for the development and exploration of new synthetic methods.

Exploration of New Catalytic Transformations

The carbon-bromine bond is susceptible to oxidative addition by various transition metal catalysts, such as those based on palladium, copper, and nickel. This reactivity opens the door to a plethora of cross-coupling reactions. For instance, Suzuki, Heck, and Sonogashira couplings could potentially be employed to form new carbon-carbon bonds at the α-position, attaching aryl, vinyl, or alkynyl groups, respectively.

Furthermore, the development of novel catalytic systems for reactions such as atom transfer radical addition (ATRA) and related radical processes could utilize this compound as a model substrate. The bulky naphthyl group may impart unique selectivity in such transformations.

Table 2: Potential Catalytic Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst | Resulting Structure |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(0) | α-Aryl butanamide |

| Heck | Alkene | Pd(0) | α-Vinyl butanamide |

| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) | α-Alkynyl butanamide |

Stereoselective Transformations Initiated by the Bromine Group

The bromine atom can act as a handle to direct stereoselective reactions. For example, the formation of an enolate from the corresponding deprotonated amide could be influenced by the stereochemistry at the adjacent bromine-bearing carbon. Subsequent reactions of this enolate would then proceed with a degree of diastereoselectivity.

Moreover, the bromine atom can participate in radical reactions, and the presence of the chiral center could lead to stereoselective radical cyclizations or additions. The development of chiral catalysts that can interact with the bromine atom and the amide functionality could enable highly enantioselective transformations.

Q & A

How can researchers optimize the synthesis of 2-Bromo-N-2-naphthylbutanamide to improve yield and purity?

Methodological Answer:

Key parameters include controlling reaction temperature (typically 0–5°C for bromination stability), using anhydrous solvents like THF/DMF to minimize hydrolysis, and employing dropwise addition of brominating agents. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitoring intermediates via TLC/HPLC ensures stepwise efficiency. For structurally analogous brominated amides, protocols involving Schotten-Baumann conditions or coupling agents (EDCI/HOBt) have proven effective .

What advanced characterization techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and stereochemistry, as demonstrated in analogous brominated amides . Complement with 2D NMR (¹H-¹³C HSQC, HMBC) to resolve naphthyl group coupling patterns and bromine-induced deshielding effects. DFT-based vibrational frequency calculations (B3LYP/6-311+G(d,p)) validate IR/Raman spectra, while mass spectrometry (HRMS-ESI) confirms molecular weight and isotopic distribution .

How can QSAR models be developed to predict the bioactivity of this compound derivatives?

Methodological Answer:

Use density-functional theory (DFT) to compute electronic descriptors (HOMO/LUMO energies, electrostatic potentials) and steric parameters (Connolly surface areas). Train models with partial least squares regression or neural networks, incorporating experimental IC₅₀ values from enzyme inhibition assays. Validate against structurally diverse brominated naphthylamides to ensure predictive robustness. For example, substituent effects at the naphthyl C-2 position can be modeled to prioritize synthetic targets .

What strategies resolve contradictions in reported biological activity data for halogenated naphthylamides?

Methodological Answer:

Conduct systematic meta-analyses with strict inclusion criteria (e.g., standardized assay protocols, purity >95%). Use Bland-Altman plots to quantify inter-study variability and subgroup analyses to identify confounding factors (e.g., solvent polarity in cell-based assays). Replicate key experiments under controlled conditions to isolate structure-activity relationships. Methodological frameworks for handling inconsistent data emphasize transparency in reporting experimental variables .

How can regioselective functionalization of the naphthyl ring be achieved in brominated butanamide derivatives?

Methodological Answer:

Employ directing groups (e.g., amide carbonyl) to orient electrophilic substitution. For C-6 bromination, use Lewis acid catalysts (AlCl₃) in dichloromethane at −20°C. Alternatively, transition-metal-mediated cross-coupling (Suzuki with Pd(PPh₃)₄) enables selective aryl modifications. Monitor positional isomers via LC-MS and ¹H NMR coupling constants. Studies on brominated naphthylamines highlight the role of steric hindrance in directing reactivity .

What mechanistic insights can computational studies provide regarding the reactivity of this compound?

Methodological Answer:

Ab initio molecular dynamics simulations reveal bromine’s leaving-group propensity in nucleophilic substitution reactions. Electron localization function (ELF) analysis identifies charge redistribution during amide bond cleavage. Compare activation energies (ΔG‡) for competing pathways (e.g., SN2 vs. radical mechanisms) to rationalize solvent-dependent product distributions. These methods align with density-functional approaches for correlating electronic structure with reactivity .

How should researchers design stability studies for brominated amides under varying pH and temperature conditions?

Methodological Answer:

Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC-UV analysis to track degradation products (e.g., de-brominated byproducts or hydrolysis to carboxylic acids). Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions. For pH-dependent stability, buffer solutions (pH 1–13) incubated at 37°C can identify hydrolysis-prone functional groups .

What are best practices for comparing the biological activity of this compound with its structural analogs?

Methodological Answer:

Normalize activity data to molar concentrations and account for lipophilicity (logP) differences using Hansch analysis. Employ isosteric replacements (e.g., chlorine for bromine) to isolate electronic effects. For enzyme inhibition assays, use recombinant proteins to minimize variability. Case studies on 4-chlorophenyl analogs demonstrate how halogen position impacts binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.